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molecular formula C7H13BrO B3052900 1-Bromo-4,4-dimethylpentan-2-one CAS No. 4775-69-3

1-Bromo-4,4-dimethylpentan-2-one

Cat. No. B3052900
M. Wt: 193.08 g/mol
InChI Key: BHNFDOWGCDXOOK-UHFFFAOYSA-N
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Patent
US06200998B1

Procedure details

To a stirred, −10° solution of the crude product from Step A (1.233 grams) in methylene chloride (12 mL) was added 48% HBr dropwise (1.14 mL). After gas evolution ceased, the reaction was stirred for 15 minutes at room temperature. The reaction was partitioned between isopropyl acetate and water. The organic was washed once with water, dried over magnesium sulfate and filtered. Evaporation afforded an oil containing the title compound which was used without further processing.
Name
crude product
Quantity
1.233 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4](=[O:10])[CH2:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[N-].[BrH:11]>C(Cl)Cl>[Br:11][CH2:3][C:4](=[O:10])[CH2:5][C:6]([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
crude product
Quantity
1.233 g
Type
reactant
Smiles
[N+](=[N-])=CC(CC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between isopropyl acetate and water
WASH
Type
WASH
Details
The organic was washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
afforded an oil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCC(CC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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